molecular formula C4H10N2S B1598445 2-(Dimethylamino)ethanethioamide CAS No. 27507-28-4

2-(Dimethylamino)ethanethioamide

Cat. No. B1598445
Key on ui cas rn: 27507-28-4
M. Wt: 118.2 g/mol
InChI Key: GQGHFSJGSKEKJZ-UHFFFAOYSA-N
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Patent
US04468517

Procedure details

A mixture of 118 g. of dimethylaminothioacetamide, 92.4 g. of sodium bicarbonate, 140 g. of 1,3-dichloropropanone and 600 ml. of 1,2-dichloroethane was stirred at ambient temperature for 24 hours, and was then filtered. To the filtrate, at ice-bath temperature, was added 131 g. of thionyl chloride, dropwise. One hundred ml. of additional 1,2-dichloroethane was added, and the mixture was stirred for 2 hours at ambient temperature and then for 1 hour under reflux. The mixture was then chilled overnight, warmed to ambient temperature and filtered. The filter cake was washed with 200 ml. of 1,2-dichloroethane and blown dry, and the solids were dried overnight under vacuum to obtain 202.5 g. of the desired product, substantially identical to the product of Example 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]([NH2:7])=[S:6])[CH3:3].C(=O)(O)[O-].[Na+].[Cl:13][CH2:14][C:15](=O)[CH2:16]Cl>ClCCCl>[ClH:13].[Cl:13][CH2:14][C:15]1[N:7]=[C:5]([CH2:4][N:2]([CH3:3])[CH3:1])[S:6][CH:16]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 118 g
FILTRATION
Type
FILTRATION
Details
was then filtered
ADDITION
Type
ADDITION
Details
To the filtrate, at ice-bath temperature, was added 131 g
ADDITION
Type
ADDITION
Details
of additional 1,2-dichloroethane was added
TEMPERATURE
Type
TEMPERATURE
Details
for 1 hour under reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then chilled overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 1,2-dichloroethane and blown dry, and the solids were dried overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain 202.5 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClCC=1N=C(SC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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